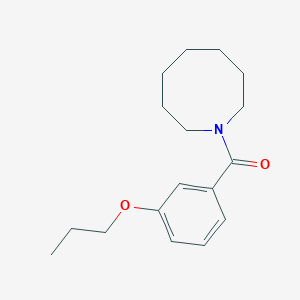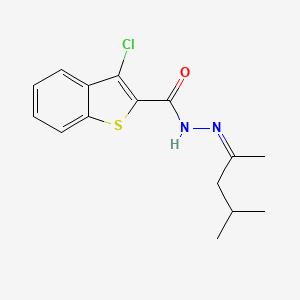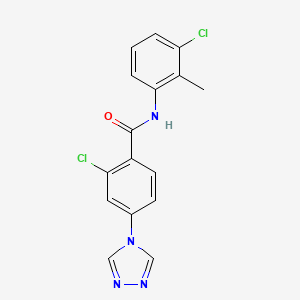
1-(3-propoxybenzoyl)azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-propoxybenzoyl)azocane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PBA and is a member of the azocane family of compounds. PBA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol. It is a yellowish-brown crystalline solid that is soluble in organic solvents like ethanol, chloroform, and acetone.
作用機序
The mechanism of action of 1-(3-propoxybenzoyl)azocane is based on its ability to form hydrogen bonds with the target molecules. The propoxy group in PBA acts as a hydrogen bond donor, while the carbonyl group acts as a hydrogen bond acceptor. This allows PBA to selectively bind to molecules that have the appropriate functional groups for hydrogen bonding.
Biochemical and Physiological Effects:
1-(3-propoxybenzoyl)azocane has no known biochemical or physiological effects on humans or animals. However, it has been shown to selectively bind to glucose and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
実験室実験の利点と制限
One of the main advantages of using 1-(3-propoxybenzoyl)azocane in lab experiments is its high selectivity for glucose and other carbohydrates. This allows for the accurate detection and quantification of these molecules in biological samples. However, the use of PBA is limited by its relatively low binding affinity for glucose compared to other glucose-binding molecules like lectins.
将来の方向性
1-(3-propoxybenzoyl)azocane has the potential for a wide range of applications in scientific research. Some of the future directions for research on PBA include the development of new PBA derivatives with improved binding affinity and selectivity for specific target molecules. Additionally, PBA could be used in the development of biosensors for the detection of glucose and other carbohydrates in clinical settings.
合成法
The synthesis of 1-(3-propoxybenzoyl)azocane involves the reaction of 3-propoxybenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PBA as a yellowish-brown solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-propoxybenzoyl)azocane has been extensively studied for its potential applications in scientific research. One of the main areas of application is in the field of molecular recognition, where PBA is used as a receptor for various molecules. PBA has been shown to selectively bind to molecules such as glucose, fructose, and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
特性
IUPAC Name |
azocan-1-yl-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-13-20-16-10-8-9-15(14-16)17(19)18-11-6-4-3-5-7-12-18/h8-10,14H,2-7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFACHQSYVOHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5489278.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B5489284.png)

![N-{1-[4-(1-piperidinyl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B5489312.png)
![5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5489314.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5489320.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5489327.png)


![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)